- Synthesis of tetramethylthiuram monosulfideOne-Step Simultaneous Synthesis of an Industrially Important Rubber Accelerator and a Lubricant Additive by Disulfide Bond ContractionMethod for preparing tetramethylthiuram disulfideHemijska Industrija, 1992, 34(1), 193-6,
Cas no 97-74-5 (Tetramethylthiuram monosulfide)
97-74-5 structure
Tetramethylthiuram monosulfide Properties
Names and Identifiers
-
- Tetramethyl thiuram monosulfide
- TMTM
- tetramethylthiodicarbonic diamide
- accelerator tmtm
- thiodicarbonic diamide , tetramethyl-
- tetramethy thiuram monosulfide
- aceto tmtm
- ancazide is
- anhydridetetramethyltrithiocarbamique
- bis(dimethylthiocarbamyl) monosulfide
- carbamic acid, dimethyldithio-, anhydrosulfide
- carbamic anhydride, tetramethyltrithio-
- carbamodithioic acid, dimethyl-, anhydrosulfide
- cp2113
- cyuram ms
- dimethyl-carbamodithioicacianhydrosulfide
- dimethyldithio-carbamicacianhydrosulfide
- ekagom tm
- monosulfure de tetramethylthiurame
- Bis(dimethylthiocarbamyl) sulfide
- Bis(Dimethylthiocarbamoyl) Sulfide
- TMTM(TS)
- UNADS
- 200#Solvent naphtha
- Tetramethylthiuram monosulfide
- Monothiuram
- Mono-thiurad
- Thiuram MM
- TMTMS
- Monex
- Tetramethylthiuram sulfide
- Vulkacit Thiuram MS
- Vulkacit ms
- Tetramethylthiuramide sulfide
- Pennac MS
- Tetramethylthiurammonium sulfide
- Tetramethylthiuramonosulfide
- Vulkacit thiuram ms/C
- Tetramethylthiuram monosulphide
- Thiuram monosulfide, tetramethyl-
- Bis(dimethylthiocarbamyl) mo
- Sulfide, bis(dimethylthiocarbamoyl) (8CI)
- Sulfide, bis(dimethylthiocarbamyl) (3CI)
- Thiodicarbonic diamide ([(H2N)C(S)]2S), tetramethyl- (9CI)
- Accelerator TS
- N,N,N′,N′-Tetramethyldithiocarbamoyl monosulfide
- N,N,N′,N′-Tetramethylthiuram monosulfide
- Nocceler TS
- NSC 3400
- NSC 4767
- OCIDM
- Promoter TS
- Rhenocure Thiuram MS/C
- Rhenogran TMTM 80
- Sanceler TS
- Sanceler TS-G
- Soxinol TS
- Sulfide, bis[(dimethylamino)thioxomethyl]
- Super Accelerator 500
- Tetramethyldithiocarbamic acid anhydrosulfide
- TMTM 80
- TS
- TS 80
- TS 80 (vulcanizer)
- +Expand
-
- MFCD00014870
- REQPQFUJGGOFQL-UHFFFAOYSA-N
- 1S/C6H12N2S3/c1-7(2)5(9)11-6(10)8(3)4/h1-4H3
- S=C(N(C)C)SC(N(C)C)=S
- 1775650
Computed Properties
- 208.01600
- 0
- 3
- 2
- 208.01626
- 11
- 147
- 0
- 0
- 0
- 0
- 0
- 1
- 1.7
- nothing
- 0
- 96
Experimental Properties
- 1.41260
- 95.96000
- 1.4825 (estimate)
- Insoluble
- 260.9°Cat760mmHg
- 108.0 to 111.0 deg-C
- Fahrenheit: 312.8 ° f < br / > Celsius: 156 ° C < br / >
- 2440
- Yellow powder or particle
- Insoluble in water, soluble in gasoline, soluble in ethanol, benzene, acetone, chloroform.
- 1.37
Tetramethylthiuram monosulfide Security Information
- GHS07 GHS09
- WQ1750000
- 3
- 9
- S24-S26-S37-S61
- III
- R22; R43; R51/53
- Xn
- UN 3077 9/PG 3
- H302-H317-H411
- P261-P264-P270-P272-P273-P280-P301+P312+P330-P302+P352+P333+P313+P362+P364-P391-P501
- warning
- Store at room temperature
- III
- 22-43-51/53
- Warning
- Yes
- 9
Tetramethylthiuram monosulfide Customs Data
- 3812100000
-
China Customs Code:
3812100000
Tetramethylthiuram monosulfide Price
Tetramethylthiuram monosulfide Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Sodium cyanide , Ammonium chloride
1.1 Reagents: Hexaethylphosphorous triamide Solvents: Methanol ; 14 h, 23 °C
1.1 Reagents: Sodium cyanide ; 45 °C → 80 °C; 2.5 h, 80 °C
1.1 Reagents: Hexaethylphosphorous triamide Solvents: Methanol ; 14 h, 23 °C
1.1 Reagents: Sodium cyanide ; 45 °C → 80 °C; 2.5 h, 80 °C
Reference
Synthetic Circuit 2
Synthetic Circuit 3
Reaction Conditions
1.1 Solvents: Acetonitrile ; overnight, rt
Reference
- Bis(dialkylaminethiocarbonyl)disulfides as Potent and Selective Monoglyceride Lipase InhibitorsJournal of Medicinal Chemistry, 2009, 52(22), 7310-7314,
Synthetic Circuit 4
Reaction Conditions
1.1 Solvents: Acetonitrile ; 1 - 2 h, 0 - 5 °C
Reference
- Substituted carbamothioic amine-1-carbothioic thioanhydrides as novel trichomonicidal fungicides: Design, synthesis, and biologyEuropean Journal of Medicinal Chemistry, 2018, 143, 632-645,
Synthetic Circuit 5
Synthetic Circuit 6
Reaction Conditions
Reference
- Method for manufacturing tetramethylthiuram monosulfide rubber vulcanization acceleratorSynthesis of heterocyclic compounds and new routes for the preparation of certain dithiocarbonates and sulfides from potassium cyanodithioimidocarbonateTetramethylthiuram monosulfideChina, 1984, 19(3), 335-44,
Synthetic Circuit 7
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; 30 min, 0 - 5 °C
2.1 Solvents: Acetonitrile ; 1 - 2 h, 0 - 5 °C
1.1 2 h, 45 °C
2.1 Reagents: Hydrogen peroxide ; 45 °C; 3 h, 45 °C
3.1 Reagents: Sodium cyanide ; 45 °C → 80 °C; 2.5 h, 80 °C
2.1 Solvents: Acetonitrile ; 1 - 2 h, 0 - 5 °C
1.1 2 h, 45 °C
2.1 Reagents: Hydrogen peroxide ; 45 °C; 3 h, 45 °C
3.1 Reagents: Sodium cyanide ; 45 °C → 80 °C; 2.5 h, 80 °C
Reference
- Substituted carbamothioic amine-1-carbothioic thioanhydrides as novel trichomonicidal fungicides: Design, synthesis, and biologyMethod for preparing tetramethylthiuram disulfideEuropean Journal of Medicinal Chemistry, 2018, 143, 632-645,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Iodine Solvents: Ethanol
2.1 Reagents: Potassium cyanide Solvents: Ethanol
1.1 Reagents: Sulfur monochloride Solvents: Benzene
2.1 Solvents: Benzene
3.1 Reagents: Potassium cyanide Solvents: Ethanol
1.1 Reagents: Sulfur dichloride Solvents: Benzene
2.1 Solvents: Benzene
3.1 Reagents: Potassium cyanide Solvents: Ethanol
2.1 Reagents: Potassium cyanide Solvents: Ethanol
1.1 Reagents: Sulfur monochloride Solvents: Benzene
2.1 Solvents: Benzene
3.1 Reagents: Potassium cyanide Solvents: Ethanol
1.1 Reagents: Sulfur dichloride Solvents: Benzene
2.1 Solvents: Benzene
3.1 Reagents: Potassium cyanide Solvents: Ethanol
Reference
- On chalcogenolates. 185. Bis(N,N-dimethylthiocarbamoyl)sulfanesOn chalcogenolates. 185. Bis(N,N-dimethylthiocarbamoyl)sulfanesOn chalcogenolates. 185. Bis(N,N-dimethylthiocarbamoyl)sulfanesZeitschrift fuer Anorganische und Allgemeine Chemie, 1988, (1988), 141-5,
Synthetic Circuit 10
Synthetic Circuit 11
Synthetic Circuit 12
Synthetic Circuit 13
Reaction Conditions
1.1 Solvents: Acetonitrile ; 10 h, 80 °C
1.1 Solvents: Acetonitrile ; 10 h, 80 °C
1.1 Solvents: Acetonitrile ; 1 min, 80 °C; 10 h, 80 °C
1.1 Solvents: Acetonitrile ; 10 h, 80 °C
1.1 Solvents: Acetonitrile ; 1 min, 80 °C; 10 h, 80 °C
Reference
- One-Step Simultaneous Synthesis of an Industrially Important Rubber Accelerator and a Lubricant Additive by Disulfide Bond ContractionOne-Step Simultaneous Synthesis of an Industrially Important Rubber Accelerator and a Lubricant Additive by Disulfide Bond ContractionGreen method for the simultaneous production of rubber accelerator tetramethylthiuram monosulfide and lubricating oil additive triphenyl thiophosphateSynlett, 2023, 34(1), 57-62,
Synthetic Circuit 14
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Hydrogen peroxide Solvents: Water ; 45 °C; 3 h, 45 °C
2.1 Reagents: Sodium nitrite ; rt → 80 °C; 2.5 h, 80 °C
2.1 Reagents: Sodium nitrite ; rt → 80 °C; 2.5 h, 80 °C
Reference
- Preparation of rubber accelerator tetramethyl thiuram monosulfide and its spectral analysisGuangpuxue Yu Guangpu Fenxi, 2015, 35(7), 1875-1878,
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Hydrogen peroxide , Polyethylene glycol mono(4-tert-octylphenyl) ether Solvents: Water ; 0.1 MPa, 40 - 45 °C; 2 h, 45 °C
2.1 Reagents: Hydrogen peroxide Solvents: Water ; 45 °C; 3 h, 45 °C
3.1 Reagents: Sodium nitrite ; rt → 80 °C; 2.5 h, 80 °C
2.1 Reagents: Hydrogen peroxide Solvents: Water ; 45 °C; 3 h, 45 °C
3.1 Reagents: Sodium nitrite ; rt → 80 °C; 2.5 h, 80 °C
Reference
- Preparation of rubber accelerator tetramethyl thiuram monosulfide and its spectral analysisGuangpuxue Yu Guangpu Fenxi, 2015, 35(7), 1875-1878,
Synthetic Circuit 17
Reaction Conditions
1.1 Solvents: Ethanol , Water ; 10 - 15 °C; 1.5 h, 15 °C → 20 °C
1.2 Reagents: Hydrogen peroxide Solvents: Water ; 15 - 20 °C; 2.5 h, 15 - 20 °C
1.3 Solvents: Water ; 15 - 20 °C; 1.5 h, 15 - 20 °C
1.4 Solvents: Ethanol ; 15 - 20 °C; 3.5 h, 15 - 20 °C
1.2 Reagents: Hydrogen peroxide Solvents: Water ; 15 - 20 °C; 2.5 h, 15 - 20 °C
1.3 Solvents: Water ; 15 - 20 °C; 1.5 h, 15 - 20 °C
1.4 Solvents: Ethanol ; 15 - 20 °C; 3.5 h, 15 - 20 °C
Reference
- Preparation of tetraalkylthiuram monosulfide, China, , ,
Tetramethylthiuram monosulfide Raw materials
- Busan 85
- Dimethyldithiocarbamic Acid Sodium Salt
- Dimethylthyocarbamoyl cloride
- Methanethioamide,1,1'-trithiobis[N,N-dimethyl-
- N,N-dimethylcarbamoyl chloride
- Carbamodithioic acid,N,N-dimethyl-
- Methanethioamide,1,1'-tetrathiobis[N,N-dimethyl-
Tetramethylthiuram monosulfide Preparation Products
Tetramethylthiuram monosulfide Suppliers
Hubei Wande Chemical Co.,Ltd.
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13914000513
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Shanghai Aladdin Biochemical Technology Co., Ltd
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TANG SI LEI
15026964105
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Tetramethylthiuram monosulfide Related Literature
-
M. Arda,I. I. Ozturk,C. N. Banti,N. Kourkoumelis,M. Manoli,A. J. Tasiopoulos,S. K. Hadjikakou RSC Adv. 2016 6 29026
-
Yang Genyuan,Xu DeXuan,Jin Ruixiang Analyst 1995 120 1657
-
3. Copper-(II) and -(I) co-ordination by hexa-amine ligands of different rigidities. A thermodynamic, structural and electrochemical investigationCarla Bazzicalupi,Andrea Bencini,Samuele Ciattini,Claudia Giorgi,Andrea Masotti,Piero Paoletti,Barbara Valtancoli,Nadav Navon,Dan Meyerstein J. Chem. Soc. Dalton Trans. 2000 2383
-
Q. Umar,Y. Huang,A. Nazeer,H. Yin,J. C. Zhang,M. Luo,X. G. Meng RSC Adv. 2022 12 32119
-
5. Fluorine as a structure-directing element in organometallic fluorides: discrete molecules, supramolecular self-assembly and host–guest complexation??Herbert W. Roesky,Ionel Haiduc J. Chem. Soc. Dalton Trans. 1999 2249
-
6. Fluorine as a structure-directing element in organometallic fluorides: discrete molecules, supramolecular self-assembly and host–guest complexation??Herbert W. Roesky,Ionel Haiduc J. Chem. Soc. Dalton Trans. 1999 2249
-
Jing-Yu Liu,Ping Tao,Yong-Xia Wang,Yue-Sheng Li RSC Adv. 2014 4 19433
-
Vagulejan Balasanthiran,Malcolm H. Chisholm,Kittisak Choojun,Christopher B. Durr Dalton Trans. 2014 43 2781
-
Vaneet Kumar Sharma,J. S. Aulakh,Ashok Kumar Malik J. Environ. Monit. 2003 5 717
-
David Schmidt,Thomas Zell,Thomas Schaub,Udo Radius Dalton Trans. 2014 43 10816
97-74-5 (Tetramethylthiuram monosulfide) Related Products
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- 10134-91-5(BenzoBthiophene-7-carbaldehyde)
- 16742-48-6(2-Hydroxyicosanoic acid)
- 131864-71-6((S)-1-(2-Chlorophenyl)ethanol)
- 15790-54-2(Sodium, propyl-(6CI,7CI,8CI,9CI))
- 119584-73-5(2-Ethoxy-6-fluorobenzonitrile)
- 126580-49-2(2-Ethoxyphenylhydrazine, hydrochloride)
- 117902-15-5(4-Fluoro-3-methoxyphenol)
- 103646-25-9(Ethyl 2-methyl-1,3-benzothiazole-6-carboxylate)
Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
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200kg
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Amadis Chemical Company Limited
(CAS:97-74-5)Tetramethylthiuram monosulfide
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